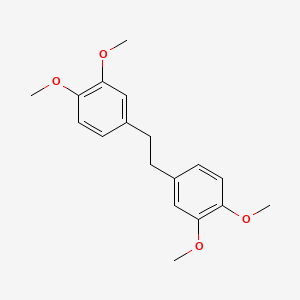
1,2-Bis(3,4-dimethoxyphenyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3,4-dimethoxyphenyl)ethane is a useful research compound. Its molecular formula is C18H22O4 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1,2-Bis(3,4-dimethoxyphenyl)ethane, also known as bis(3,4-dimethoxyphenyl)ethane, is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bis(3,4-dimethoxyphenyl) compounds exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Mechanism : The compound may work by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Anti-Inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound:
- Research Findings : A study highlighted that similar dimethoxyphenyl compounds can reduce the production of pro-inflammatory cytokines in vitro . This suggests that this compound could be explored for treating inflammatory diseases.
Materials Science
In materials science, this compound is being investigated for its role in developing advanced materials.
Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer synthesis:
- Application : It can be utilized to create thermosetting resins with enhanced thermal stability and mechanical properties .
- Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 5% |
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex molecules.
Propiedades
Número CAS |
5963-51-9 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h7-12H,5-6H2,1-4H3 |
Clave InChI |
KZFGXTHUBGSZKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















